Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-cyanophenyl)azetidine-3-carboxylate typically involves the [2 + 2] annulation reaction. One common method involves the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction proceeds under mild conditions and yields the desired azetidine derivative in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-cyanophenyl)azetidine-3-carboxylate
- Methyl 1-(3-cyanophenyl)azetidine-3-carboxylate
- Methyl 1-(2-cyanophenyl)azetidine-2-carboxylate
Uniqueness
Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate is unique due to the specific positioning of the nitrile group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 1-(2-cyanophenyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-5-3-2-4-9(11)6-13/h2-5,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNKAVFQBWXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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